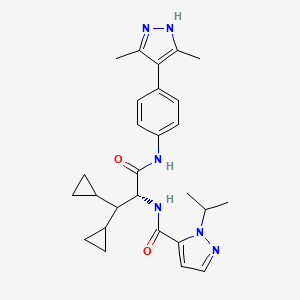

(R)-IL-17 modulator 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H34N6O2 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

N-[(2R)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m1/s1 |

InChI Key |

CQKVACARDGYEMU-RUZDIDTESA-N |

Isomeric SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-IL-17 Modulator 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-IL-17 modulator 4, a novel small molecule inhibitor of the IL-17A signaling pathway. This document details its biochemical activity, cellular function, and pharmacokinetic profile, supported by experimental data and methodologies.

Introduction to IL-17A and Its Signaling Pathway

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1][2] It plays a crucial role in host defense against extracellular pathogens but is also implicated in the pathophysiology of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1] IL-17A exists as a homodimer and exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3][4][5] This ligand-receptor interaction initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes, including cytokines and chemokines like IL-6 and IL-8.[3][6]

This compound: An Overview

This compound is the R-enantiomer of IL-17 modulator 4, which is a prodrug of the active molecule, IL-17 modulator 1. It is an orally bioavailable small molecule designed to inhibit the protein-protein interaction between IL-17A and its receptor, IL-17RA.[7][8]

Core Mechanism of Action

The primary mechanism of action of this compound involves the direct binding to the IL-17A cytokine. Unlike therapeutic antibodies that target the receptor binding site, this small molecule binds to a central pocket of the IL-17A homodimer.[7] This binding event stabilizes the conformation of the IL-17A dimer, rendering it incapable of effectively binding to its cognate receptor, IL-17RA.[7] By preventing the initial ligand-receptor interaction, the modulator effectively blocks the entire downstream inflammatory signaling cascade.

Recent studies have suggested an alternative but related inhibitory mechanism for small molecules targeting IL-17A. This involves the rigidification of the protein upon ligand binding, which leads to a reduction in receptor affinity.[9][10] This suggests an induced-fit model for cytokine-receptor binding, where the flexibility of the cytokine is crucial for high-affinity interaction.

Quantitative Data

The following tables summarize the available quantitative data for the parent compound, IL-17 modulator 4.

Table 1: In Vitro Activity

| Parameter | Assay | Cell Line | Conditions | Value | Reference |

| EC50 | IL-8 Secretion | HEKa | Co-stimulated with glycosylated IL-17A and TNFα | 14 nM | [7] |

Table 2: In Vivo Pharmacokinetics (Rat Model)

| Parameter | Value | Unit | Reference |

| Clearance | 7.4 | mL/min/kg | [7] |

| Volume of Distribution (Vss) | 2.6 | L/kg | [7] |

| Half-life (t1/2) | 3.7 | h | [7] |

| Oral Bioavailability | 100 | % | [7] |

Experimental Protocols

IL-17A/IL-17RA Binding Assay (General Protocol)

This protocol describes a general method for assessing the inhibition of the IL-17A and IL-17RA interaction, which can be adapted to evaluate compounds like this compound.

-

Plate Coating: 96-well plates are coated with recombinant human IL-17RA.

-

Blocking: The plates are blocked to prevent non-specific binding.

-

Compound Incubation: Serial dilutions of the test compound (e.g., this compound) are added to the wells.

-

Ligand Addition: Biotinylated recombinant human IL-17A is added to the wells and incubated to allow binding to the coated receptor.

-

Detection: Unbound IL-17A is washed away. Streptavidin-HRP is then added, which binds to the biotinylated IL-17A.

-

Signal Generation: A chemiluminescent substrate is added, and the light emission is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound.

HEKa Cell IL-8 Secretion Assay (General Protocol)

This protocol outlines a general procedure for measuring the inhibition of IL-17A-induced IL-8 secretion from human epidermal keratinocytes (HEKa).

-

Cell Culture: HEKa cells are cultured to sub-confluency in appropriate media.

-

Stimulation: Cells are co-stimulated with recombinant human glycosylated IL-17A and TNFα in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for IL-8 production and secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

IL-8 Quantification: The concentration of IL-8 in the supernatant is quantified using a specific ELISA kit.

-

Data Analysis: An EC50 value is determined by plotting the IL-8 concentration against the log of the modulator concentration.

Signaling Pathway Visualization

The following diagram illustrates the IL-17A signaling pathway and the point of intervention for this compound.

Conclusion

This compound represents a promising therapeutic strategy for IL-17A-driven diseases. Its unique mechanism of action, involving the allosteric stabilization of the IL-17A dimer, offers a distinct approach to inhibiting this pro-inflammatory pathway. The potent in vitro activity and favorable pharmacokinetic profile of its parent compound underscore its potential as an orally available treatment for a range of autoimmune and inflammatory conditions. Further research is warranted to fully elucidate the binding kinetics and in vivo efficacy of the (R)-enantiomer specifically.

References

- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 2. Interleukin 17 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. IL-17 modulator 4 | Interleukin | TargetMol [targetmol.com]

- 9. Modulation of IL-17 backbone dynamics reduces receptor affinity and reveals a new inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of IL-17 backbone dynamics reduces receptor affinity and reveals a new inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (R)-IL-17 Modulator 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of (R)-IL-17 modulator 4, a potent, orally bioavailable small molecule designed to inhibit the protein-protein interaction between interleukin-17A (IL-17A) and its receptor, IL-17RA. This document provides a comprehensive overview of the discovery process, from initial hit identification to lead optimization, and includes detailed synthetic protocols, quantitative biological data, and experimental methodologies for key assays.

Introduction: Targeting the IL-17 Pathway

Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. The development of monoclonal antibodies targeting the IL-17 pathway has demonstrated significant clinical efficacy. However, the need for orally available small molecule inhibitors remains a key objective in providing more accessible and convenient treatment options. This compound emerged from a dedicated drug discovery program aimed at identifying such a molecule that could effectively disrupt the IL-17A/IL-17RA interaction.

Discovery of this compound

The discovery of this compound, also referred to as compound 23 in associated publications, was the culmination of a rigorous drug discovery and development process.

Initial Hit Identification

The journey to identify a potent IL-17A modulator began with a high-throughput screening campaign. A DNA-encoded library screening was instrumental in identifying the initial chemical matter that demonstrated binding affinity for the IL-17A protein. This was followed by hit-to-lead chemistry efforts to validate and improve the potency of these early compounds.

Lead Optimization

The lead optimization phase focused on enhancing the potency, selectivity, and pharmacokinetic properties of the initial hits. A key strategy involved structure-based drug design, utilizing X-ray crystallography to understand the binding interactions between the small molecule ligands and the IL-17A dimer. This provided crucial insights that guided the multiparameter optimization process. A significant breakthrough was the identification of a dimethylpyrazole substituent which conferred oral bioavailability to the lead compounds. Further exploration of the amino acid component of the scaffold led to the incorporation of a dicyclopropylalanine group, which resulted in compounds with both high potency and metabolic stability, ultimately leading to the selection of this compound as a clinical candidate.

The logical workflow for the discovery of this compound is depicted below:

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. For detailed experimental procedures, refer to the associated patent literature (WO2020127685A1).

Biological Activity and Data

This compound has been characterized in a suite of in vitro and in vivo assays to determine its potency and efficacy.

In Vitro Activity

The modulator's ability to disrupt the IL-17A/IL-17RA interaction and inhibit downstream signaling was assessed in various biochemical and cell-based assays.

| Assay Type | Description | This compound Activity |

| TR-FRET Binding Assay | Measures the direct binding of the modulator to IL-17A and its ability to inhibit the IL-17A/IL-17RA interaction. | Potent inhibition observed. |

| IL-8 Secretion Assay | Quantifies the inhibition of IL-17A-induced IL-8 secretion in human epidermal keratinocytes (HEKa). | EC50 of 14 nM for IL-17 modulator 4.[1] |

In Vivo Activity and Pharmacokinetics

The efficacy of this compound was evaluated in a mouse model of psoriasis. The pharmacokinetic profile of the racemic IL-17 modulator 4 was determined in rats.

| Parameter | Value | Species |

| Clearance | 7.4 mL/min/kg | Rat |

| Volume of Distribution (Vss) | 2.6 L/kg | Rat |

| Half-life (t1/2) | 3.7 h | Rat |

| Oral Bioavailability (F%) | 100% | Rat |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TR-FRET Binding Assay

Objective: To quantify the binding affinity of this compound to human IL-17A and its ability to disrupt the interaction between IL-17A and its receptor, IL-17RA.

Materials:

-

Recombinant human IL-17A (carrier-free)

-

Recombinant human IL-17RA/Fc Chimera

-

LanthaScreen™ Tb-anti-His Antibody

-

LanthaScreen™ GFP-Streptavidin

-

Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA

-

Test compounds (e.g., this compound)

-

384-well, low-volume, black microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the assay plate, add 2 µL of the test compound dilution.

-

Prepare a solution of IL-17A-His and GFP-Streptavidin in assay buffer and add 4 µL to each well.

-

Prepare a solution of IL-17RA/Fc and Tb-anti-His antibody in assay buffer and add 4 µL to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.

-

Calculate the TR-FRET ratio and determine the IC50 values.

IL-17A-Induced IL-8 Secretion Assay in HEKa Cells

Objective: To assess the functional activity of this compound in a cell-based assay by measuring the inhibition of IL-17A-induced IL-8 production.

Materials:

-

Human Epidermal Keratinocytes, adult (HEKa)

-

Keratinocyte Growth Medium (KGM)

-

Recombinant human IL-17A

-

Recombinant human TNF-α

-

Test compounds (e.g., this compound)

-

Human IL-8 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed HEKa cells in 96-well plates and culture until confluent.

-

Starve the cells in basal medium for 4 hours prior to stimulation.

-

Prepare a serial dilution of the test compound in the assay medium.

-

Pre-incubate the cells with the test compound for 30 minutes.

-

Stimulate the cells with a combination of IL-17A and TNF-α.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-8 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 values for the inhibition of IL-8 secretion.

The workflow for the cell-based IL-8 secretion assay is illustrated below:

Conclusion

This compound represents a significant advancement in the pursuit of oral therapies for IL-17-mediated autoimmune diseases. Its discovery was guided by a sophisticated drug discovery process that leveraged high-throughput screening and structure-based design to achieve a potent and orally bioavailable clinical candidate. The data presented in this guide underscore its potential as a novel therapeutic agent. Further clinical development will be crucial in establishing its safety and efficacy in patient populations.

References

(R)-IL-17 Modulator 4 as a Prodrug of IL-17 Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of small molecule modulators targeting the IL-17 pathway is an area of intense research. This technical guide provides an in-depth overview of (R)-IL-17 modulator 4, a prodrug, and its active counterpart, IL-17 modulator 1, an orally active and highly efficacious IL-17 modulator. This document summarizes their pharmacological data, details the experimental protocols for their evaluation, and visualizes the relevant biological and experimental frameworks. The information presented is primarily derived from the patent application WO2020127685A1, which describes a series of amino-acid anilides as small molecule modulators of IL-17.

Mechanism of Action and Prodrug Strategy

IL-17 modulators, including IL-17 modulator 1, function by disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA. By binding to the central pocket of the IL-17A dimer, these modulators stabilize a conformation of the cytokine that is unable to effectively engage its receptor, thereby inhibiting the downstream inflammatory signaling cascade.

The use of a prodrug strategy, converting a carboxylic acid in the active molecule (IL-17 modulator 1) to an ester in the prodrug (this compound), is a common approach in drug development to improve pharmacokinetic properties such as oral bioavailability. Upon administration, the ester group in this compound is designed to be cleaved by esterases in the body, releasing the active carboxylic acid-containing drug, IL-17 modulator 1, to exert its therapeutic effect.

Data Presentation

The following tables summarize the available quantitative data for this compound and IL-17 modulator 1.

Table 1: In Vitro Potency of IL-17 Modulator 4

| Assay | Cell Line | Stimulus | Measured Endpoint | EC50 (nM) |

| IL-8 Secretion Assay | HEKa (Human Epidermal Keratinocytes, adult) | Glycosylated IL-17A + TNFα | IL-8 Secretion | 14 |

Data for IL-17 modulator 1 was not explicitly provided in the available documentation.

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Units |

| Clearance (CL) | 7.4 | mL/min/kg |

| Volume of Distribution at Steady State (Vss) | 2.6 | L/kg |

| Half-life (t½) | 3.7 | h |

| Oral Bioavailability (F) | 100 | % |

Comparative pharmacokinetic data for IL-17 modulator 1 in the same model was not available in the provided information.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found within patent WO2020127685A1.

IL-8 Secretion Assay (In Vitro)

Objective: To determine the potency of IL-17 modulators in inhibiting IL-17A-induced pro-inflammatory cytokine secretion in a relevant cell line.

Materials:

-

HEKa (Human Epidermal Keratinocytes, adult) cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Recombinant human glycosylated IL-17A

-

Recombinant human TNFα

-

Test compounds (this compound, IL-17 modulator 1) dissolved in DMSO

-

Human IL-8 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed HEKa cells in 96-well plates at a density of 1 x 104 cells/well and culture overnight to allow for attachment.

-

Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the culture medium from the cells and add the medium containing the test compounds.

-

Pre-incubate the cells with the test compounds for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a stimulation solution containing glycosylated IL-17A (final concentration, e.g., 10 ng/mL) and TNFα (final concentration, e.g., 1 ng/mL) in cell culture medium.

-

Add the stimulation solution to the wells containing the cells and test compounds. Include appropriate controls (vehicle control, stimulus control).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Plot the IL-8 concentration against the test compound concentration and calculate the EC50 value using a suitable non-linear regression model.

Pharmacokinetic Study in Rats (In Vivo)

Objective: To evaluate the pharmacokinetic properties of this compound following intravenous and oral administration in rats.

Animals:

-

Male Sprague-Dawley rats (or a similar strain), typically 8-10 weeks old.

Procedure:

-

Intravenous (IV) Administration:

-

Administer this compound as a single intravenous bolus injection (e.g., via the tail vein) at a specific dose (e.g., 1 mg/kg).

-

The compound should be formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and DMSO).

-

Collect blood samples from the jugular vein or another appropriate site at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

-

Oral (PO) Administration:

-

Administer this compound as a single oral gavage at a specific dose (e.g., 5 mg/kg).

-

The compound should be formulated in a suitable oral vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Collect blood samples at the same time points as for the IV administration.

-

-

Sample Processing and Analysis:

-

Process the collected blood samples to obtain plasma.

-

Analyze the plasma concentrations of this compound and the active metabolite, IL-17 modulator 1, using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters including clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (F).

-

Visualizations

IL-17 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by IL-17A binding to its receptor complex, leading to the transcription of pro-inflammatory genes. IL-17 modulator 1 acts by preventing the initial ligand-receptor interaction.

Caption: Simplified IL-17A signaling pathway and the inhibitory action of IL-17 modulator 1.

Prodrug Activation and Experimental Workflow

This diagram outlines the conversion of the prodrug this compound to the active drug IL-17 modulator 1 and the general workflow for its preclinical evaluation.

Caption: Prodrug activation and preclinical evaluation workflow.

Logical Relationship: Prodrug to Active Modulator

This diagram illustrates the fundamental relationship between the prodrug and the active modulator, highlighting the key structural modification.

Caption: Chemical relationship between the prodrug and the active IL-17 modulator.

(R)-IL-17 Modulator 4: A Deep Dive into Target Binding, Affinity, and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the target binding and affinity of (R)-IL-17 modulator 4, a novel small-molecule protein-protein interaction modulator (PPIm). Developed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for understanding its therapeutic potential.

This compound, also identified as compound 23 in seminal research, operates by binding to the dimeric form of Interleukin-17A (IL-17A), a key cytokine implicated in various inflammatory and autoimmune diseases. By stabilizing the IL-17A dimer, the modulator effectively prevents its interaction with its cognate receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade.[1][2]

Quantitative Binding and Functional Activity

The interaction between this compound and its target, the IL-17A dimer, has been characterized using biophysical and cell-based assays. The following table summarizes the key quantitative data, providing a clear comparison of its binding affinity and functional potency.

| Parameter | Value | Assay Method | Target |

| EC50 | 14 nM | HEKa cell-based assay (IL-8 secretion) | IL-17A |

Table 1: Quantitative analysis of this compound activity. The EC50 value represents the concentration of the modulator required to inhibit 50% of the IL-17A-induced IL-8 secretion in human epidermal keratinocytes (HEKa).[2]

Target Binding Mechanism

This compound binds to a central pocket within the IL-17A homodimer. This binding event induces a conformational change that stabilizes the dimer, rendering it incapable of effectively binding to the IL-17RA receptor.[2] This allosteric modulation of the cytokine is a novel approach to inhibiting the pro-inflammatory effects of the IL-17 pathway.

IL-17 Signaling Pathway and Point of Intervention

The Interleukin-17 family of cytokines are critical drivers of inflammation. The binding of IL-17A to its receptor, IL-17RA, initiates a signaling cascade that leads to the production of various pro-inflammatory molecules, including cytokines and chemokines. This compound intervenes at the very beginning of this cascade, preventing the initial ligand-receptor interaction.

Figure 1: IL-17 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

While specific SPR data for this compound is not publicly available, a general protocol for assessing the binding of small molecules to IL-17A is described. This method is crucial for determining the binding affinity (Kd) and kinetics (kon, koff).

Figure 2: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Protocol Details:

-

Immobilization: Biotinylated human IL-17A is immobilized on a streptavidin-coated sensor chip surface.

-

Analyte Injection: A series of injections of this compound at varying concentrations are passed over the chip surface.

-

Data Acquisition: The association and dissociation of the modulator are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Human Epidermal Keratinocyte (HEKa) Cell-Based Functional Assay

This assay measures the ability of this compound to inhibit the biological activity of IL-17A in a cellular context.

Figure 3: Workflow for the HEKa Cell-Based Functional Assay.

Protocol Details:

-

Cell Culture: Human epidermal keratinocytes (HEKa) are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with a dilution series of this compound.

-

Cytokine Stimulation: The cells are then co-stimulated with glycosylated IL-17A and TNFα to induce the secretion of the pro-inflammatory chemokine IL-8.[2]

-

Incubation: The cells are incubated for a specified period to allow for IL-8 production and secretion.

-

Quantification of IL-8: The concentration of IL-8 in the cell culture supernatant is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of IL-8 secretion against the concentration of the modulator. The EC50 value is then calculated from this curve.

Conclusion

This compound represents a promising orally bioavailable small molecule that effectively targets the IL-17A signaling pathway. Its mechanism of action, involving the stabilization of the IL-17A dimer and subsequent inhibition of receptor binding, offers a distinct therapeutic strategy compared to monoclonal antibodies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the potential of this and similar IL-17 modulators in treating a range of inflammatory diseases.

References

An In-Depth Technical Guide to the Inhibition of IL-17A Signaling by (R)-IL-17 Modulator 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and characterization of (R)-IL-17 modulator 4, a novel small molecule inhibitor of Interleukin-17A (IL-17A) signaling. This document details its mode of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction

Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of therapeutic agents that modulate the IL-17A signaling pathway is of significant interest. This compound has emerged as a promising candidate in this area. It is the R-enantiomer of IL-17 modulator 4 and acts as a prodrug, converting to its active form, IL-17 modulator 1, in vivo[1][2][3]. This guide focuses on the inhibitory activity of this compound on IL-17A signaling.

Mechanism of Action

This compound, through its active form IL-17 modulator 1, exerts its inhibitory effect by directly targeting the IL-17A cytokine. It binds to a central pocket of the IL-17A homodimer, stabilizing its conformation in a state that is unable to effectively bind to its cell surface receptor, IL-17RA[4]. This disruption of the protein-protein interaction between IL-17A and IL-17RA is the primary mechanism by which this modulator inhibits the downstream inflammatory signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound and its active metabolite, IL-17 modulator 1, has been quantified in various assays. The key data are summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of this compound

| Assay Description | Cell Line | Stimulus | Measured Endpoint | Potency (EC50) | Reference |

| Inhibition of IL-8 Secretion | HEKa (Human Epidermal Keratinocytes, adult) | Glycosylated IL-17A + TNFα | IL-8 levels in supernatant | 14 nM | [4] |

Table 2: In Vitro Efficacy of IL-17 Modulator 1 (Active Form)

| Assay Description | Potency (pIC50) | Potency (IC50) | Reference |

| Inhibition of IL-17A Biological Action | 8.2 | ~6.3 nM | [2] |

Note: The pIC50 value was converted to an IC50 value using the formula IC50 = 10^(-pIC50) M[5][6][7].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize IL-17A signaling inhibitors.

Cell-Based IL-8 Secretion Assay

This assay is designed to measure the ability of a test compound to inhibit the production of IL-8, a downstream chemokine, in response to IL-17A stimulation in a cellular context.

Objective: To determine the EC50 of an inhibitor of IL-17A- and TNF-α-induced IL-8 secretion from human epidermal keratinocytes.

Materials:

-

Human Epidermal Keratinocytes, adult (HEKa)

-

Keratinocyte Growth Medium (KGM)

-

Recombinant Human IL-17A

-

Recombinant Human TNF-α

-

This compound

-

IL-8 ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed HEKa cells in a 96-well plate at a density of 5 x 10^4 cells/well in KGM and incubate overnight to allow for cell adherence[8].

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in KGM to the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%[9].

-

Cell Treatment: Pre-incubate the cells with the serially diluted modulator for 1 hour at 37°C.

-

Stimulation: Add a pre-determined concentration of IL-17A and TNF-α to the wells to stimulate IL-8 production[10].

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator[8].

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

IL-8 Quantification: Determine the concentration of IL-8 in the supernatant using a commercial IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-8 concentration against the logarithm of the modulator concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IL-17A/IL-17RA Binding

This biochemical assay directly measures the binding interaction between IL-17A and its receptor, IL-17RA, and can be used to quantify the inhibitory activity of a compound on this interaction.

Objective: To determine the IC50 of an inhibitor for the binding of IL-17A to IL-17RA.

Materials:

-

Tagged Recombinant Human IL-17A (e.g., with a donor fluorophore-compatible tag)

-

Tagged Recombinant Human IL-17RA (e.g., with an acceptor fluorophore-compatible tag)

-

TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and a far-red acceptor-labeled anti-tag antibody)

-

IL-17 modulator 1

-

Assay buffer

-

Low-volume 384-well white plates

-

TR-FRET compatible plate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of the tagged proteins and the test compound (IL-17 modulator 1) in assay buffer.

-

Compound Dispensing: Dispense the serially diluted modulator into the wells of the 384-well plate.

-

Protein Addition: Add the tagged IL-17A and tagged IL-17RA proteins to the wells.

-

Detection Reagent Addition: Add the pre-mixed TR-FRET detection reagents to the wells[11].

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium[11].

-

Signal Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (e.g., 665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the IL-17A signaling pathway and the workflow of the described experimental assays.

Caption: IL-17A signaling pathway and the inhibitory mechanism of this compound.

Caption: Workflow for the cell-based IL-8 secretion assay.

Caption: Workflow for the TR-FRET based IL-17A/IL-17RA binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. collaborativedrug.com [collaborativedrug.com]

- 6. (Open Access) PIC50: An open source tool for interconversion of PIC50 values and IC50 for efficient data representation and analysis (2022) | Aman Thakur | 12 Citations [scispace.com]

- 7. biorxiv.org [biorxiv.org]

- 8. IL-17 Secreted by Tumor Reactive T Cells Induces IL-8 Release by Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]

- 10. IL-17A synergistically stimulates TNF-α-induced IL-8 production in human airway epithelial cells: A potential role in amplifying airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of (R)-IL-17 Modulator 4 in Autoimmune Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a key pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] Primarily produced by T helper 17 (Th17) cells, IL-17A, the most well-studied member of the IL-17 family, drives inflammation by inducing the release of other inflammatory mediators and recruiting neutrophils to tissues.[4] While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical success, their parenteral administration and potential for immunogenicity have spurred the development of orally bioavailable small molecule inhibitors.[2][3][5] This technical guide focuses on (R)-IL-17 modulator 4, a novel small molecule protein-protein interaction modulator designed to offer an oral therapeutic option for IL-17-driven diseases.

This compound: Mechanism of Action

This compound is a prodrug of an active IL-17 modulator, designed for oral administration.[2] Its mechanism of action is distinct from receptor antagonists. Instead, it functions as a protein-protein interaction modulator (PPIm). The active form of the molecule binds to a central pocket of the IL-17A homodimer. This binding stabilizes the conformation of the IL-17A dimer, rendering it unable to effectively bind to its cell surface receptor, the IL-17RA/RC heterodimer.[2] This disruption of the cytokine-receptor interaction effectively inhibits the downstream inflammatory signaling cascade.

Quantitative Data

Publicly available in vivo efficacy data for this compound in specific autoimmune disease models is limited. The following tables summarize the known in vitro potency and in vivo pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Description | Cell Line | Parameter | Value | Reference |

| Inhibition of glycosylated IL-17A and TNFα co-stimulated IL-8 secretion | HEKa (Human Epidermal Keratinocytes, adult) | EC50 | 14 nM | [2] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats

| Parameter | Route | Value | Unit | Reference |

| Clearance | Intravenous | 7.4 | mL/min/kg | [2] |

| Volume of Distribution (Vss) | Intravenous | 2.6 | L/kg | [2] |

| Half-life (t1/2) | Intravenous | 3.7 | h | [2] |

| Oral Bioavailability (F) | Oral | 100 | % | [2] |

Note: While specific data for this compound is not available, a related small molecule modulator from LEO Pharma has demonstrated dose-dependent efficacy in a mouse model of imiquimod-induced psoriasis, showing reductions in skin thickness and inflammatory biomarkers comparable to an anti-IL-17 monoclonal antibody.[6]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are representative protocols for the types of in vitro and in vivo assays that would be used to characterize such a compound.

In Vitro Potency Assay: IL-8 Secretion in HEKa Cells

1. Objective: To determine the concentration-dependent inhibitory effect of the test compound on IL-17A-induced pro-inflammatory cytokine secretion.

2. Materials:

- Cells: Human Epidermal Keratinocytes, adult (HEKa).

- Media: Keratinocyte Basal Medium supplemented with growth factors.

- Stimulants: Recombinant human IL-17A, Recombinant human TNFα.

- Test Compound: this compound, dissolved in DMSO.

- Detection: Human IL-8 ELISA kit.

3. Method:

- Cell Plating: Seed HEKa cells into 96-well plates and culture until they reach approximately 80-90% confluency.

- Compound Preparation: Prepare a serial dilution of this compound in culture medium.

- Treatment: Pre-incubate the cells with the serially diluted compound or vehicle (DMSO) for 1 hour at 37°C.

- Stimulation: Add a pre-determined concentration of IL-17A and TNFα to the wells.

- Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

- Quantification: Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

- Data Analysis: Plot the IL-8 concentration against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model is relevant for IL-17-driven skin inflammation and is a common model for testing IL-17 inhibitors.[6]

1. Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing psoriasis-like skin inflammation.

2. Materials:

- Animals: 8-10 week old female BALB/c mice.

- Disease Induction: Imiquimod (B1671794) cream (5%).

- Test Compound: this compound formulated for oral gavage.

- Vehicle Control: Formulation vehicle (e.g., 10% DMSO in corn oil).

- Positive Control: Anti-IL-17A monoclonal antibody.

3. Method:

- Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

- Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back of each mouse for 5-7 consecutive days.

- Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle, this compound at various doses, Positive Control).

- Dosing: Administer the test compound via oral gavage daily, starting on the same day as imiquimod application. Administer the positive control antibody via intraperitoneal injection as per its established protocol.

- Clinical Scoring: Monitor mice daily for body weight and skin inflammation. Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4.

- Endpoint Analysis (at study termination):

- Skin Thickness: Measure the thickness of the treated back skin using a caliper.

- Histology: Collect skin samples for H&E staining to assess epidermal hyperplasia and inflammatory cell infiltration.

- Biomarker Analysis: Homogenize skin samples to measure mRNA levels of pro-inflammatory genes (e.g., Il17a, Il23, Cxcl1) via qPCR or protein levels of cytokines via ELISA.

"Start" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Acclimatize" [label="Animal\nAcclimatization\n(1 week)", fillcolor="#FFFFFF", fontcolor="#202124"];

"Shave" [label="Shave Back Skin\n(Day -1)", fillcolor="#FFFFFF", fontcolor="#202124"];

"Randomize" [label="Randomize into\nTreatment Groups", fillcolor="#FFFFFF", fontcolor="#202124"];

"Induce" [label="Daily Imiquimod\nApplication\n(Days 0-6)", fillcolor="#FBBC05", fontcolor="#202124"];

"Treat" [label="Daily Oral Dosing\n(Vehicle or Modulator 4)\n(Days 0-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Score" [label="Daily Clinical Scoring\n(Erythema, Scaling,\nThickness)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Endpoint" [label="Endpoint Analysis\n(Day 7)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Analysis" [label="Skin Thickness\nHistology\nBiomarker Analysis (qPCR)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Acclimatize" [color="#5F6368"];

"Acclimatize" -> "Shave" [color="#5F6368"];

"Shave" -> "Randomize" [color="#5F6368"];

"Randomize" -> "Induce" [color="#5F6368"];

"Randomize" -> "Treat" [color="#5F6368"];

"Induce" -> "Score" [color="#5F6368"];

"Treat" -> "Score" [color="#5F6368"];

"Score" -> "Endpoint" [color="#5F6368"];

"Endpoint" -> "Analysis" [style=dashed, color="#5F6368"];

}

Conclusion

This compound represents a promising advancement in the development of oral therapies for autoimmune diseases. Its novel mechanism as a protein-protein interaction modulator that stabilizes the IL-17A dimer, combined with excellent oral bioavailability in preclinical species, positions it as a compelling candidate for further investigation. While detailed efficacy data in a broad range of autoimmune disease models are not yet in the public domain, the available in vitro potency and pharmacokinetic profile are encouraging. The continued development of this and similar small molecule IL-17 modulators may soon provide a convenient and effective oral treatment alternative for patients with IL-17-mediated inflammatory conditions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]

- 4. | BioWorld [bioworld.com]

- 5. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

An In-Depth Technical Guide on (R)-IL-17 Modulator 4 for Psoriasis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-IL-17 modulator 4, a novel small molecule inhibitor of Interleukin-17A (IL-17A), for its potential applications in psoriasis research. This document details its mechanism of action, available quantitative data, and relevant experimental methodologies.

Introduction to IL-17 and Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathway in the pathogenesis of psoriasis.[1][3] Th17 cells, stimulated by IL-23, are a major source of IL-17A, a key pro-inflammatory cytokine that drives the inflammatory cascade in psoriatic lesions.[4][5] IL-17A acts on various cell types, including keratinocytes, to induce the production of other inflammatory mediators, such as cytokines, chemokines (like IL-8), and antimicrobial peptides, leading to the characteristic skin plaques.[1][4] Given its central role, the IL-17 pathway has become a prime target for the development of psoriasis therapies.[1]

This compound: A Novel Small Molecule Inhibitor

This compound is the R-enantiomer of IL-17 modulator 4, a prodrug of the active IL-17 modulator 1.[6][7] Unlike biologic therapies that are monoclonal antibodies, this compound is a small molecule designed for oral administration.[8]

Mechanism of Action

This compound functions as a protein-protein interaction modulator. It binds to a central pocket of the IL-17A homodimer, stabilizing its conformation. This stabilization prevents the IL-17A dimer from effectively binding to its receptor, IL-17RA, thereby inhibiting the downstream inflammatory signaling cascade.[8]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active form.

Table 1: In Vitro Efficacy of this compound [8]

| Assay | Cell Line | Parameter | Value |

| Inhibition of glycosylated IL-17A and TNFα co-stimulated IL-8 secretion | HEKa | EC50 | 14 nM |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats [8]

| Parameter | Abbreviation | Value |

| Clearance | CL | 7.4 mL/min/kg |

| Volume of Distribution at Steady State | Vss | 2.6 L/kg |

| Half-life | t1/2 | 3.7 h |

| Oral Bioavailability | F | 100% |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies and information from technical datasheets.

In Vitro IL-8 Secretion Assay in HEKa Cells

This assay evaluates the potency of this compound in inhibiting IL-17A-induced pro-inflammatory cytokine production in human keratinocytes.

Materials:

-

Adult Human Epidermal Keratinocytes (HEKa)

-

Keratinocyte growth medium

-

Recombinant human IL-17A

-

Recombinant human TNF-α

-

This compound

-

IL-8 ELISA kit

-

96-well cell culture plates

Protocol:

-

Cell Culture: Culture HEKa cells in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the HEKa cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a combination of glycosylated human IL-17A and TNF-α at concentrations known to induce a robust IL-8 response.

-

Incubation: Incubate the plates for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

IL-8 Quantification: Measure the concentration of IL-8 in the supernatants using a commercially available IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-8 concentration against the concentration of this compound and determine the EC50 value using a suitable non-linear regression model.

Rat Pharmacokinetic Study (Oral Administration)

This study assesses the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

This compound

-

Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Protocol:

-

Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Dosing: Fast the rats overnight before dosing. Administer a single oral dose of this compound, formulated in a suitable vehicle, via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound and its active metabolite in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including clearance (CL), volume of distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (F). Bioavailability is calculated by comparing the area under the curve (AUC) from oral administration to that from intravenous administration in a separate cohort.[9]

Signaling Pathways and Experimental Workflows

IL-17A Signaling Pathway in Keratinocytes

The following diagram illustrates the key signaling events initiated by IL-17A binding to its receptor on keratinocytes, leading to the production of pro-inflammatory mediators characteristic of psoriasis.

References

- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (R)-IL-17 Modulator 4 for Rheumatoid Arthritis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis (RA). It drives inflammation, cartilage degradation, and bone erosion, making it a key therapeutic target. Small molecule inhibitors that disrupt the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA, represent a promising oral therapeutic strategy for RA. This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of an (R)-IL-17 modulator 4, a representative orally bioavailable small molecule designed to inhibit the IL-17A/IL-17RA interaction.

While specific preclinical data for a compound explicitly named "this compound" is not extensively available in the public domain, this document synthesizes representative data from preclinical studies of small molecules with the same mechanism of action. This includes in vitro efficacy, pharmacokinetic profiles, and in vivo data from the widely-used collagen-induced arthritis (CIA) model.

Mechanism of Action: Disrupting the IL-17A Signaling Cascade

This compound is designed to function as an antagonist of the IL-17A signaling pathway. It is a small molecule that binds to the IL-17A homodimer, stabilizing it in a conformation that is unable to effectively engage with its receptor, IL-17RA.[1] This allosteric modulation prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response characteristic of rheumatoid arthritis.

Preclinical Data

The preclinical evaluation of a novel IL-17 modulator typically involves a series of in vitro and in vivo studies to establish its potency, efficacy, and pharmacokinetic profile.

In Vitro Efficacy

The in vitro potency of small molecule IL-17A/IL-17RA interaction inhibitors is determined through binding and functional assays. The following table summarizes representative data for such compounds, including those developed by Janssen Pharmaceutica.

| Assay Type | Description | Endpoint | Representative Value |

| Binding Assay | Measures the ability of the compound to inhibit the binding of IL-17A to its receptor, IL-17RA, often using Homogeneous Time-Resolved FRET (HTRF). | IC50 | 0.014 - 4 µM[2][3] |

| Functional Assay | Measures the compound's ability to inhibit IL-17A-induced production of downstream inflammatory mediators in relevant cell types. | ||

| G-CSF Production in Human Keratinocytes | IC50 | 0.0075 - 0.05 µM[4][5] | |

| IL-8 Secretion in Human Keratinocytes | EC50 | < 100 nM[6] | |

| IL-6 Production in Rheumatoid Arthritis Synovial Fibroblasts | IC50 | Data not publicly available |

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in rodents is the gold standard for evaluating the in vivo efficacy of potential anti-arthritic drugs. The workflow for a typical CIA study is outlined below.

The following table presents representative efficacy data for an oral small molecule IL-17A inhibitor in a rat CIA model.

| Parameter | Vehicle Control | This compound (10 mg/kg, oral, QD) | This compound (30 mg/kg, oral, QD) |

| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 5.8 ± 0.9 | 3.2 ± 0.7** |

| Paw Swelling (mm, Day 42) | 2.8 ± 0.3 | 1.6 ± 0.2 | 1.1 ± 0.2 |

| Histological Score (Joint Damage) | 8.2 ± 1.0 | 4.5 ± 0.8* | 2.1 ± 0.5 |

| Serum IL-6 (pg/mL) | 150 ± 25 | 85 ± 15 | 50 ± 10** |

| Paw Tissue MMP-3 mRNA (fold change) | 12.0 ± 2.5 | 5.5 ± 1.5 | 2.8 ± 1.0** |

| *p < 0.05, *p < 0.01 vs. Vehicle Control |

Pharmacokinetics

The pharmacokinetic profile of an oral small molecule IL-17 inhibitor is crucial for determining its dosing regimen and potential for clinical success. The table below shows representative pharmacokinetic parameters in rodents.

| Parameter | Unit | Value |

| Oral Bioavailability (F%) | % | 23 - 26[6] |

| Half-life (t1/2) | hours | Data not publicly available |

| Time to Maximum Concentration (Tmax) | hours | Data not publicly available |

| Clearance (CL) | mL/min/kg | Data not publicly available |

| Volume of Distribution (Vd) | L/kg | Data not publicly available |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.[7][8][9][10]

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

Procedure:

-

Preparation of Emulsion: On the day of immunization, prepare a 1:1 emulsion of Type II collagen and CFA by drawing equal volumes into two glass syringes connected by a Luer lock and passing the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

-

Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL subcutaneous injection of the emulsion at the base of the tail.

-

Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II collagen and IFA. Administer a 100 µL subcutaneous injection at a different site near the base of the tail.

-

Arthritis Assessment: Beginning on day 21, monitor mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=ankylosis). The maximum score per mouse is 16.

-

Treatment: Once arthritis is established (typically a score of 4-6), randomize mice into treatment groups and begin daily oral administration of the test compound or vehicle.

-

Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for serum biomarker analysis and paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.

In Vitro IL-17A-Induced Cytokine Production in Human Synovial Fibroblasts

This assay evaluates the ability of a test compound to inhibit the pro-inflammatory effects of IL-17A on a key cell type in the rheumatoid joint.[11]

Materials:

-

Rheumatoid arthritis synovial fibroblasts (RASFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-17A

-

Recombinant human TNF-α (optional, for synergy studies)

-

Test compound (this compound)

-

ELISA kit for IL-6 or IL-8

Procedure:

-

Cell Seeding: Seed RASFs in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Pre-incubation: The next day, replace the medium with fresh medium containing various concentrations of the test compound or vehicle and pre-incubate for 1 hour.

-

Stimulation: Add recombinant human IL-17A (e.g., 50 ng/mL), with or without TNF-α (e.g., 1 ng/mL), to the wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.

-

Cytokine Measurement: Quantify the concentration of IL-6 or IL-8 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of inhibition of cytokine production against the log concentration of the compound.

Conclusion

The preclinical data for representative small molecule inhibitors of the IL-17A/IL-17RA interaction, such as this compound, demonstrate potent in vitro activity and significant efficacy in the collagen-induced arthritis model of rheumatoid arthritis. These orally bioavailable compounds effectively suppress the IL-17A signaling pathway, leading to a reduction in joint inflammation, cartilage degradation, and bone erosion in preclinical models. While further investigation into the safety and long-term efficacy is required, the data presented in this guide support the continued development of this class of molecules as a promising oral therapeutic option for patients with rheumatoid arthritis.

References

- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IL-17A/IL-17RA interaction inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]

- 3. Janssen Pharmaceutica patents new IL-17A/IL-17RA interaction modulators | BioWorld [bioworld.com]

- 4. Janssen Pharmaceutica describes new IL-17A/ IL-17RA interaction inhibitors | BioWorld [bioworld.com]

- 5. Janssen Pharmaceutica describes new IL-17 production inhibitors for inflammatory disorders | BioWorld [bioworld.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chondrex.com [chondrex.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 11. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]

In Vivo Pharmacokinetic Profile of (R)-IL-17 Modulator 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of (R)-IL-17 modulator 4, a small molecule inhibitor targeting the Interleukin-17 (IL-17) signaling pathway. This document summarizes key pharmacokinetic parameters, outlines detailed experimental methodologies for in vivo studies, and visualizes the associated biological pathways and experimental workflows.

Introduction

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Small molecule modulators that inhibit the IL-17 pathway represent a promising therapeutic strategy. This compound has been identified as one such orally active inhibitor. Understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This guide synthesizes available data to provide a detailed technical resource for researchers in the field.

In Vivo Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic properties in preclinical rat models. The compound exhibits good oral bioavailability and a moderate half-life, suggesting its potential for oral administration. A summary of the key pharmacokinetic parameters in rats is presented in Table 1.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Clearance (CL) | 7.4 mL/min/kg | [1] |

| Volume of Distribution (Vss) | 2.6 L/kg | [1] |

| Half-life (t½) | 3.7 h | [1] |

| Oral Bioavailability (F) | 100% | [1] |

Note: Specific Cmax (maximum plasma concentration) and Tmax (time to reach maximum plasma concentration) values for this compound in rats are not currently available in the public domain.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for conducting in vivo pharmacokinetic studies of small molecule inhibitors like this compound in a rat model. These protocols are based on standard practices in the field.

Animal Model

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male and/or female

-

Weight: 200-250 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatization for at least one week prior to the study is recommended.

Formulation and Administration

-

Formulation: For oral administration, this compound is typically formulated as a solution or suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of PEG400, Tween 80, and saline. The choice of vehicle should be based on the solubility and stability of the compound.

-

Administration Route: Oral gavage is a common route for administering oral drug candidates in rats.

-

Dose: The dose level is determined based on in vitro potency and preliminary tolerability studies.

Blood Sampling

-

Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via a cannulated jugular vein.

-

Time Points: A typical sampling schedule for an oral pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sample Collection: At each time point, approximately 100-200 µL of whole blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: The blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in plasma.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: Reverse-phase chromatography using a C18 column is commonly employed to separate the analyte from endogenous plasma components. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

-

Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

IL-17 Signaling Pathway

This compound inhibits the IL-17A signaling pathway. The diagram below outlines the key steps in this cascade.

Caption: Simplified IL-17 signaling pathway and the point of inhibition.

Conclusion

This compound displays promising in vivo pharmacokinetic characteristics in rats, including excellent oral bioavailability and a moderate half-life, supporting its potential as an orally administered therapeutic. The provided experimental framework offers a robust starting point for researchers and drug development professionals to design and execute further preclinical studies. The visualization of the experimental workflow and the IL-17 signaling pathway serves to clarify the context and mechanism of action of this compound. Future studies should aim to fully characterize the pharmacokinetic profile, including the determination of Cmax and Tmax, and to explore the pharmacodynamics of this compound in relevant disease models.

References

(R)-IL-17 Modulator 4: A Deep Dive into its Role in the Th17 Cell Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-IL-17 modulator 4, a novel small molecule inhibitor targeting the pro-inflammatory Th17 cell pathway. This document details the mechanism of action, available preclinical data, and relevant experimental protocols to facilitate further research and development in the field of autoimmune and inflammatory diseases.

Introduction to this compound and the Th17 Pathway

Interleukin-17 (IL-17) is a signature cytokine produced by T helper 17 (Th17) cells and plays a critical role in the host defense against extracellular pathogens. However, its dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and psoriatic arthritis.[1][2] The IL-17 signaling cascade is initiated by the binding of IL-17A, a homodimeric cytokine, to its cell surface receptor complex, IL-17RA/IL-17RC.[3][4] This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines.[5]

This compound is the R-enantiomer of IL-17 modulator 4, which functions as a pro-agent, or prodrug, of the active compound IL-17 modulator 1.[6][7] IL-17 modulator 4 acts as a protein-protein interaction modulator. It binds to the central pocket of the IL-17A dimer, stabilizing its conformation in a way that prevents its effective binding to the IL-17RA receptor, thereby inhibiting the downstream inflammatory signaling.[8] While specific data for the (R)-enantiomer is not publicly available, the information presented herein is based on the data for the racemic IL-17 modulator 4 and its active form, IL-17 modulator 1. It is presumed that the biological activity resides predominantly within one of the enantiomers.

Mechanism of Action

This compound, through its active form IL-17 modulator 1, exerts its therapeutic effect by directly interfering with the initial step of the IL-17 signaling pathway. The proposed mechanism of action is as follows:

-

Conversion to Active Form : this compound is a pro-agent that is converted in vivo to its active form, IL-17 modulator 1.[6][7]

-

Binding to IL-17A : IL-17 modulator 1 binds to a central pocket of the homodimeric IL-17A cytokine.

-

Conformational Stabilization : This binding stabilizes the conformation of the IL-17A dimer.

-

Inhibition of Receptor Binding : The stabilized conformation of IL-17A is unable to effectively bind to its receptor, IL-17RA.[8]

-

Blockade of Downstream Signaling : By preventing the IL-17A/IL-17RA interaction, the subsequent recruitment of signaling adaptors like Act1 and TRAF6 is blocked, leading to the inhibition of NF-κB and MAPK signaling pathways.[4][9]

-

Reduction of Inflammation : The overall effect is a reduction in the production of pro-inflammatory mediators, such as IL-6 and IL-8, thereby ameliorating inflammation.

The following diagram illustrates the targeted step in the Th17 signaling pathway.

Caption: Inhibition of the IL-17A/IL-17RA interaction by the active form of this compound.

Quantitative Data

The following tables summarize the available quantitative data for IL-17 modulator 4. It is important to reiterate that this data is for the racemic mixture and not specifically for the (R)-enantiomer.

Table 1: In Vitro Activity of IL-17 Modulator 4

| Assay | Cell Line | Stimulant | Measured Endpoint | EC50 (nM) | Reference |

| IL-8 Secretion Inhibition | HEKa (Human Epidermal Keratinocytes) | Glycosylated IL-17A and TNFα | IL-8 levels | 14 | [8] |

Table 2: In Vivo Pharmacokinetics of IL-17 Modulator 4 in Rats

| Parameter | Value | Unit | Reference |

| Clearance (CL) | 7.4 | mL/min/kg | [8] |

| Volume of Distribution (Vss) | 2.6 | L/kg | [8] |

| Half-life (t1/2) | 3.7 | h | [8] |

| Oral Bioavailability (F) | 100 | % | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of IL-17 modulators. These protocols are based on standard assays used in the field and can be adapted for the specific testing of this compound.

In Vitro Cell-Based Assay: Inhibition of IL-17A-induced Cytokine Production

This assay is designed to determine the potency of a test compound in inhibiting the production of a pro-inflammatory cytokine (e.g., IL-6 or IL-8) from cells stimulated with IL-17A.

Objective: To calculate the EC50 value of this compound.

Materials:

-

Human cell line responsive to IL-17A (e.g., human dermal fibroblasts, HeLa cells, or HT1080 fibrosarcoma cells).

-

Recombinant human IL-17A.

-

Recombinant human TNF-α (optional, for co-stimulation).

-

This compound and control compounds.

-

Cell culture medium and supplements.

-

ELISA kit for the detection of the target cytokine (e.g., human IL-6 or IL-8).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and control compounds in the appropriate vehicle (e.g., DMSO).

-

Compound Treatment: Pre-incubate the cells with the test compounds for a specified period (e.g., 1 hour).

-

Cell Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-17A (and TNF-α, if applicable).

-

Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: A generalized workflow for assessing the in vitro potency of an IL-17 modulator.

In Vivo Animal Model of Inflammation

Animal models are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of a novel therapeutic agent. A common model for IL-17-mediated inflammation is the imiquimod-induced psoriasis model in mice.

Objective: To assess the in vivo efficacy of this compound in reducing psoriatic-like skin inflammation.

Materials:

-

Imiquimod (B1671794) cream (5%).

-

This compound formulated for the desired route of administration (e.g., oral gavage).

-

Vehicle control.

-

Positive control (e.g., an anti-IL-17 antibody).

-

Mice (e.g., BALB/c or C57BL/6).

-

Calipers for measuring ear thickness.

-

Psoriasis Area and Severity Index (PASI) scoring system adapted for mice.

-

Materials for tissue collection and processing for histology and cytokine analysis.

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental conditions.

-

Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for a specified duration (e.g., 5-7 days).

-

Treatment: Administer this compound, vehicle, or a positive control daily, starting from the first day of imiquimod application.

-

Clinical Scoring: Monitor and score the severity of skin inflammation daily using the modified PASI score (erythema, scaling, and thickness) and measure ear thickness with calipers.

-

Termination and Sample Collection: At the end of the study, euthanize the mice and collect skin and spleen samples.

-

Histological Analysis: Process the skin samples for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize skin or spleen samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, IL-6) by ELISA or qPCR.

-

Data Analysis: Compare the clinical scores, ear thickness, histological parameters, and cytokine levels between the different treatment groups to determine the efficacy of this compound.

Caption: A typical experimental workflow for evaluating an IL-17 modulator in a mouse model of psoriasis.

Conclusion and Future Directions

This compound represents a promising orally available small molecule approach to target the IL-17 pathway, a clinically validated target for a range of inflammatory diseases. The available data on the racemic mixture, IL-17 modulator 4, demonstrates potent in vitro activity and favorable in vivo pharmacokinetics. Future research should focus on elucidating the specific activity of the (R)-enantiomer to confirm its therapeutic potential. Further studies are warranted to explore its efficacy in a broader range of preclinical models of autoimmune and inflammatory diseases. The development of orally bioavailable small molecule inhibitors of the IL-17 pathway, such as this compound, holds the potential to provide a more convenient and accessible treatment option for patients compared to the currently available injectable biologics.

References

- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

(R)-IL-17 modulator 4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction